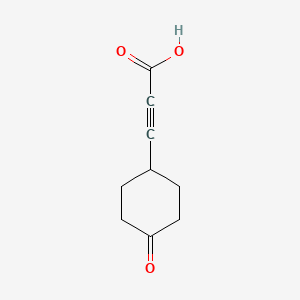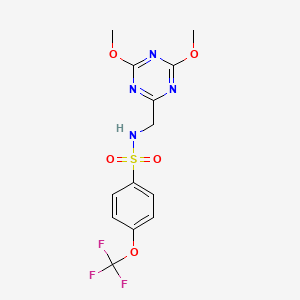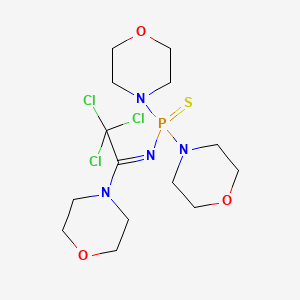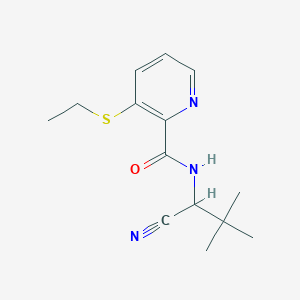
N-(1-Cyano-2,2-dimethylpropyl)-3-ethylsulfanylpyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyano-2,2-dimethylpropyl)-3-ethylsulfanylpyridine-2-carboxamide, also known as Sunitinib, is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) and has been approved for the treatment of various types of cancer. The aim of
作用机制
N-(1-Cyano-2,2-dimethylpropyl)-3-ethylsulfanylpyridine-2-carboxamide exerts its anticancer effects by inhibiting multiple RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). By blocking these receptors, N-(1-Cyano-2,2-dimethylpropyl)-3-ethylsulfanylpyridine-2-carboxamide inhibits angiogenesis, tumor growth, and metastasis. N-(1-Cyano-2,2-dimethylpropyl)-3-ethylsulfanylpyridine-2-carboxamide also induces apoptosis and inhibits cell proliferation.
Biochemical and Physiological Effects:
N-(1-Cyano-2,2-dimethylpropyl)-3-ethylsulfanylpyridine-2-carboxamide has been shown to have several biochemical and physiological effects, including inhibition of angiogenesis, induction of apoptosis, and inhibition of cell proliferation. N-(1-Cyano-2,2-dimethylpropyl)-3-ethylsulfanylpyridine-2-carboxamide also affects various signaling pathways, such as the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK pathway.
实验室实验的优点和局限性
N-(1-Cyano-2,2-dimethylpropyl)-3-ethylsulfanylpyridine-2-carboxamide is a valuable tool for studying the role of RTKs in cancer and other diseases. Its broad specificity for multiple RTKs makes it a useful inhibitor for investigating signaling pathways and their effects on cellular processes. However, N-(1-Cyano-2,2-dimethylpropyl)-3-ethylsulfanylpyridine-2-carboxamide's potency and specificity can also pose challenges in interpreting experimental results, as off-target effects may occur at higher concentrations.
未来方向
Future research on N-(1-Cyano-2,2-dimethylpropyl)-3-ethylsulfanylpyridine-2-carboxamide could focus on developing more selective inhibitors that target specific RTKs, as well as investigating its potential in combination therapies with other anticancer agents. In addition, N-(1-Cyano-2,2-dimethylpropyl)-3-ethylsulfanylpyridine-2-carboxamide's potential for treating other diseases, such as Alzheimer's disease and psoriasis, could be further explored. The development of new delivery methods, such as nanoparticles or liposomes, could also enhance the efficacy and specificity of N-(1-Cyano-2,2-dimethylpropyl)-3-ethylsulfanylpyridine-2-carboxamide.
合成方法
N-(1-Cyano-2,2-dimethylpropyl)-3-ethylsulfanylpyridine-2-carboxamide can be synthesized through a multi-step process involving the condensation of 2-chloro-5-nitropyridine with 3-ethylthio-1-propylamine, followed by reduction of the nitro group and subsequent coupling with 4-methylpiperazine. The final product is obtained through purification and isolation.
科学研究应用
N-(1-Cyano-2,2-dimethylpropyl)-3-ethylsulfanylpyridine-2-carboxamide has been extensively studied for its anticancer properties and has demonstrated efficacy against various types of tumors, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. In addition, N-(1-Cyano-2,2-dimethylpropyl)-3-ethylsulfanylpyridine-2-carboxamide has also been investigated for its potential in treating other diseases, such as Alzheimer's disease and psoriasis.
属性
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-3-ethylsulfanylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-5-19-10-7-6-8-16-12(10)13(18)17-11(9-15)14(2,3)4/h6-8,11H,5H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGDFGAMFQUFFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(N=CC=C1)C(=O)NC(C#N)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-2,2-dimethylpropyl)-3-ethylsulfanylpyridine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2587737.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2587742.png)
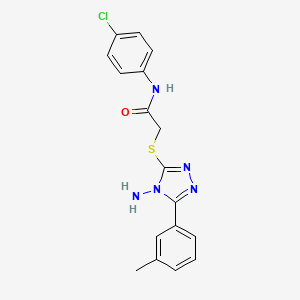
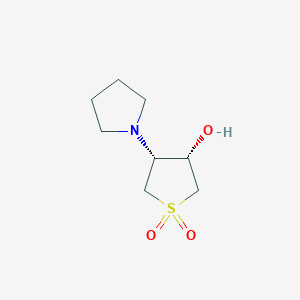
![N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B2587748.png)

![4-{2-[(3-Fluorobenzyl)oxy]ethyl}-1-(4-methoxybenzoyl)piperidine](/img/structure/B2587750.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitro-2-pyridinamine](/img/structure/B2587752.png)
![Methyl 2-[2-(4-aminophenoxy)phenyl]acetate](/img/structure/B2587754.png)
